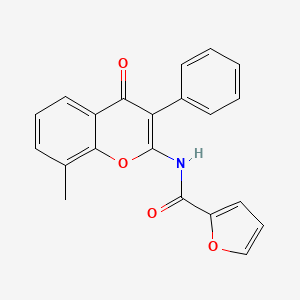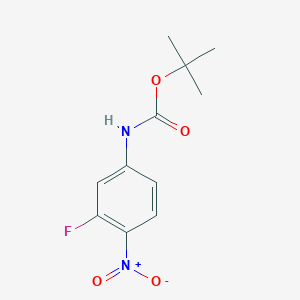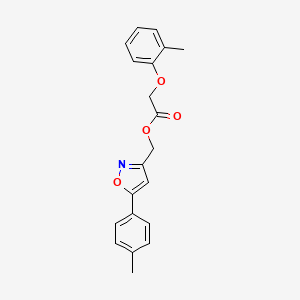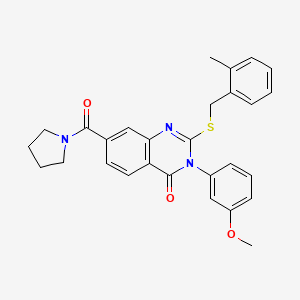![molecular formula C19H15N3O2 B2743197 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide CAS No. 866041-30-7](/img/structure/B2743197.png)
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide” is a complex organic compound. It belongs to the class of compounds known as chromenes . Chromenes are heterocyclic compounds in which a benzene ring and a pyran ring are fused together .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related 5H-chromeno[3,4-c]pyridines involves a ruthenium-catalyzed [2 + 2 + 2] cycloaddition of diversely substituted α,ω-diynes with various cyanamides . Another method involves a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization .Molecular Structure Analysis
The molecular structure of these compounds is often established using spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of these compounds often involve the ANRORC reaction of 3-benzoyl chromones with benzamidines . Other reactions may involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various synthesis methods for chromeno[4,3-d]pyrimidin derivatives, demonstrating the versatility of these compounds. A novel approach facilitated the synthesis of functionalized 5H-chromeno[2,3-d]pyrimidines, highlighting the efficiency of microwave irradiations in producing these compounds, which were further investigated for their antibacterial and antioxidant potential (Belhadj et al., 2021). Another study introduced a facile procedure for synthesizing novel fused chromone–pyrimidine hybrids, emphasizing the ANRORC reaction as a key step (Sambaiah et al., 2017).
Biological Activities
Several studies have focused on the biological activities of chromeno[4,3-d]pyrimidin derivatives. For instance, novel antitubercular 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Sriram et al., 2010). Another study synthesized and evaluated a series of chromeno[2,3-d]pyrimidine derivatives for their antibacterial activities, revealing significant efficacy against various bacterial strains (Cheng et al., 2012).
Sensor Applications
Research has also explored the use of chromeno[4,3-d]pyrimidin derivatives as chemosensors. A study introduced a novel chemosensor based on chromeno[4,3-d]pyrimidine for the detection of Hg2+ ions in aqueous media, demonstrating its potential for environmental monitoring and safety (Goswami et al., 2013).
作用機序
The mechanism of action of these compounds is often studied in the context of their potential cytotoxic activities. They are evaluated against various cancer cell lines in comparison with reference drugs . The structure–activity relationship is often elaborated with the help of molecular docking studies .
将来の方向性
The future directions in the study of these compounds often involve further exploration of their structure–activity relationships and potential applications in medicinal chemistry . The diverse biological and pharmacological activities of chromene derivatives make them important for further development in organic synthesis and medicinal studies .
特性
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-8-13(9-7-12)18(23)22-19-20-10-14-11-24-16-5-3-2-4-15(16)17(14)21-19/h2-10H,11H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUIPWFZREHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3COC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
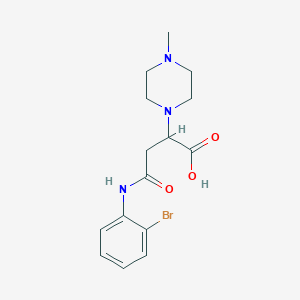
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)
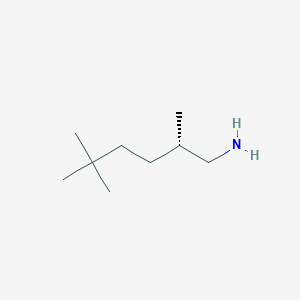
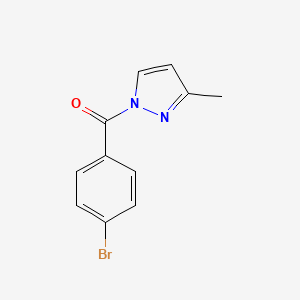
![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)
